An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-51 Hydrochloride
An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-51 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-51 hydrochloride, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride or bromopane, is a potent and selective monoamine reuptake inhibitor. As a member of the phenyltropane class of compounds, it has been a valuable tool in neuroscience research for investigating the roles of dopamine, serotonin, and norepinephrine transporters in various physiological and pathological processes. This technical guide provides a comprehensive overview of the synthesis of RTI-51 hydrochloride, its chemical and pharmacological properties, detailed experimental protocols for its preparation and analysis, and a review of the signaling pathways it modulates.
Chemical Properties of RTI-51 Hydrochloride
RTI-51 hydrochloride is a semi-synthetic alkaloid with the systematic IUPAC name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of experimental applications.
Physicochemical Properties
A summary of the key physicochemical properties of RTI-51 and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride | [1] |
| Synonyms | RTI-4229-51 Hydrochloride, Bromopane HCl | [1] |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | [1][2] |
| Molecular Weight | 374.70 g/mol | [1][2] |
| CAS Number | 1391052-88-2 (hydrochloride), 135367-08-7 (free base) | [2] |
| Appearance | Neat | [1] |
| Solubility | Enhanced aqueous solubility compared to free base. Good solubility in polar organic solvents. | [2] |
| Stability | Stable under standard laboratory conditions. |
Pharmacological Properties
RTI-51 is a potent inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It exhibits a distinct binding affinity profile, with the highest affinity for DAT. The inhibitory constants (Ki) for RTI-51 at these transporters are summarized in Table 2. The data indicates a rank order of potency of DAT > SERT > NET.[3]
| Transporter | IC₅₀ (nM) | Reference |
| Dopamine (DAT) | 1.8 | [3] |
| Serotonin (SERT) | 10.6 | [3] |
| Norepinephrine (NET) | 37.4 | [3] |
Synthesis of RTI-51 Hydrochloride
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of RTI-51 Hydrochloride.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar phenyltropane compounds. Researchers should optimize these conditions for the specific synthesis of RTI-51.
Step 1: N-Methylation of a Nor-tropane Precursor
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A suitable nor-tropane derivative is dissolved in a polar aprotic solvent such as acetonitrile.
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An excess of a methylating agent, such as methyl iodide, is added.
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A non-nucleophilic base, like potassium carbonate, is added to neutralize the acid formed during the reaction.
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The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Introduction of the 4-bromophenyl Group
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The N-methylated tropane derivative is reacted with a 4-bromophenylating agent, such as 4-bromophenylmagnesium bromide (a Grignard reagent), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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The reaction is typically carried out at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.
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The reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
Step 3: Esterification to form the Methyl Ester
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The resulting carboxylic acid intermediate is dissolved in methanol.
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A catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas, is added.
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The mixture is heated to reflux until the reaction is complete (monitored by TLC).
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The solvent is removed, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
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The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
Step 4: Purification of RTI-51 Free Base
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The crude RTI-51 free base is purified using flash column chromatography on silica gel.
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A suitable eluent system, such as a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent streaking, is used.
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Fractions are collected and analyzed by TLC to identify the pure product.
Step 5: Formation of RTI-51 Hydrochloride
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The purified RTI-51 free base is dissolved in a dry, non-polar solvent like diethyl ether.
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A solution of hydrogen chloride in diethyl ether is added dropwise with stirring.
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The hydrochloride salt precipitates out of the solution.
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The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield RTI-51 hydrochloride as a solid.
Analytical Characterization
Spectroscopic Data
While specific, detailed NMR and mass spectra for RTI-51 are not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane ring system, the aromatic protons of the 4-bromophenyl group, the N-methyl group, and the methyl ester protons.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the tropane skeleton, the brominated aromatic ring, the N-methyl carbon, and the carbonyl and methoxy carbons of the ester group.[2]
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Mass Spectrometry: Mass spectrometry analysis will confirm the molecular weight of the compound. The fragmentation pattern is expected to be characteristic of the tropane alkaloid structure, with a base peak corresponding to the tropane moiety.[2]
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of RTI-51 hydrochloride. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is typically used. Detection is commonly performed using a UV detector.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of the free base form of RTI-51. The compound would be identified by its retention time and its characteristic mass spectrum.
Mechanism of Action and Signaling Pathways
RTI-51 exerts its effects by blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.
Dopamine Transporter (DAT) Inhibition
Caption: Signaling pathway of DAT inhibition by RTI-51.
Inhibition of DAT by RTI-51 leads to an accumulation of dopamine in the synapse. This increased dopamine then stimulates postsynaptic dopamine receptors (D1-D5), leading to the activation of various intracellular signaling cascades, including those involving cyclic AMP (cAMP) and protein kinase A (PKA).
Serotonin Transporter (SERT) Inhibition
Caption: Signaling pathway of SERT inhibition by RTI-51.
By blocking SERT, RTI-51 increases the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of a wide range of presynaptic and postsynaptic serotonin receptors, which are coupled to various G-protein and ion channel signaling pathways.
Norepinephrine Transporter (NET) Inhibition
Caption: Signaling pathway of NET inhibition by RTI-51.
Inhibition of NET by RTI-51 results in elevated levels of norepinephrine in the synapse. This enhances the activation of adrenergic receptors, which are involved in a wide array of physiological processes, including attention, arousal, and the "fight-or-flight" response.
Conclusion
RTI-51 hydrochloride is a valuable research tool for the study of monoamine transporter systems. This guide has provided a comprehensive overview of its synthesis, chemical and pharmacological properties, and its mechanism of action. The detailed information on experimental protocols and signaling pathways is intended to support researchers in the effective use of this compound in their studies. Further research to elucidate a precise, publicly available synthesis protocol would be of great benefit to the scientific community.
